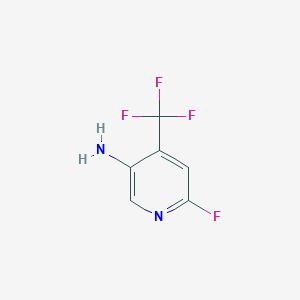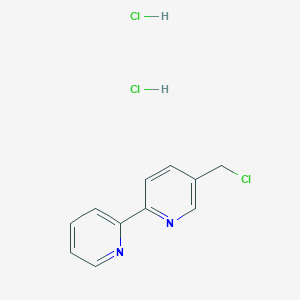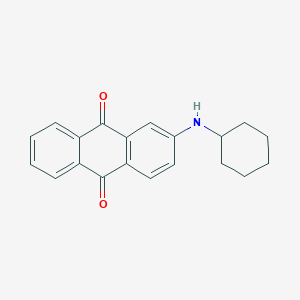
2-(Cyclohexylamino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a cyclohexylamino group attached, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically isolated and purified using large-scale crystallization techniques.
化学反应分析
Types of Reactions
2-(Cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: Various substituted anthraquinone derivatives with potential pharmaceutical applications.
科学研究应用
2-(Cyclohexylamino)anthracene-9,10-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and vibrant color properties.
作用机制
The mechanism of action of 2-(Cyclohexylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The cyclohexylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2-Aminoanthracene-9,10-dione: A similar compound with an amino group, studied for its anticancer properties.
1,4-Dihydroxyanthracene-9,10-dione: Known for its antioxidant properties and use in the synthesis of other anthraquinone derivatives.
Uniqueness
2-(Cyclohexylamino)anthracene-9,10-dione stands out due to the presence of the cyclohexylamino group, which imparts unique chemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
36985-68-9 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2 |
InChI 键 |
IDCFFZRRWJOPNT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


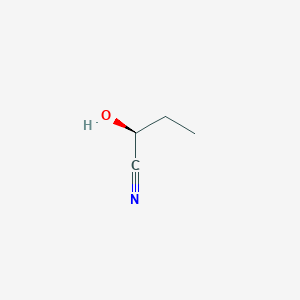

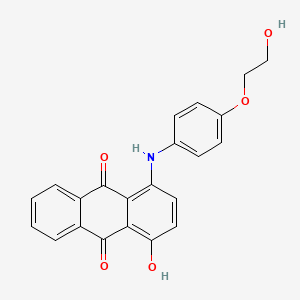


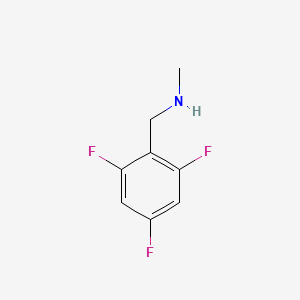
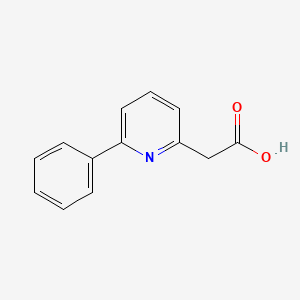
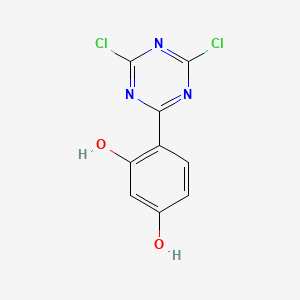
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

